Carbidopa

Übersicht

Beschreibung

Carbidopa is a medication primarily used in combination with levodopa for the treatment of Parkinson’s disease and other conditions associated with parkinsonian symptoms. It is a dopa decarboxylase inhibitor that prevents the peripheral metabolism of levodopa, allowing more of it to reach the brain where it can be converted into dopamine . This combination helps alleviate the symptoms of Parkinson’s disease by increasing the availability of dopamine in the brain .

Wirkmechanismus

Target of Action

Carbidopa primarily targets the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase or DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine .

Mode of Action

This compound acts as a dopa decarboxylase inhibitor . It prevents the peripheral metabolism of levodopa by inhibiting its decarboxylation, thereby increasing the availability of levodopa at the blood-brain barrier . This is significant as levodopa can cross the blood-brain barrier, while dopamine cannot .

Biochemical Pathways

This compound affects the biochemical pathway of levodopa metabolism . By inhibiting DDC, this compound prevents the conversion of levodopa to dopamine in the peripheral tissues, allowing a greater proportion of levodopa to reach the central nervous system . This results in an increase in dopamine availability in the brain, which is beneficial for the management of Parkinson’s disease .

Pharmacokinetics

When administered orally with levodopa, 40-70% of the dose is absorbed . Once absorbed, this compound shows a bioavailability of 58% . The maximum concentration of this compound is achieved after approximately 143 minutes . This compound is widely distributed in the tissues, except in the brain . It is mainly found in the kidney, lungs, small intestine, and liver after one hour .

Result of Action

The primary result of this compound’s action is the reduction of Parkinson’s disease symptoms . By increasing the amount of levodopa that reaches the brain, this compound enhances the effectiveness of the remaining dopaminergic neurons, thereby alleviating symptoms of Parkinson’s disease . Additionally, this compound reduces the nausea and vomiting associated with levodopa administration .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the absorption of levodopa may be decreased with high-fat, high-calorie, or high-protein meals .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Carbidopa kann auf verschiedene Weise synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von L-α-Methyldopa-methylester mit 3,3-Pentamethylenoxaziridin, gefolgt von einer Hydrolyse mit einer Säure . Ein weiteres Verfahren beinhaltet die Reaktion von Methyldopa-imin-ester mit Salzsäure unter Stickstoffschutz, gefolgt von einer pH-Einstellung und Filtration, um this compound zu erhalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Herstellung von this compound häufig die Verwendung von Ionenaustauschharzen, um die Stabilität und die Eigenschaften der verzögerten Freisetzung des Arzneimittels zu verbessern . Die Prozessparameter wie Arzneimittelkonzentration, Temperatur und Partikelgröße werden sorgfältig kontrolliert, um die Ausbeute und Qualität des Endprodukts zu optimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carbidopa durchläuft verschiedene Arten von chemischen Reaktionen, darunter Kondensationsreaktionen und kolorimetrische Reaktionen. Beispielsweise reagiert this compound mit Vanillin in einer angesäuerten alkoholischen Lösung zu 4-Hydroxy-3-methoxybenzaldazin, das zur kolorimetrischen Detektion verwendet wird . Eine weitere Reaktion beinhaltet die selektive Kondensation von this compound mit Indol-3-carbaldehyd, um ein gelbes Aldazin zu bilden .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Vanillin und Indol-3-carbaldehyd. Die Reaktionen finden typischerweise in angesäuerten alkoholischen oder hydroalkoholischen Lösungen bei erhöhten Temperaturen statt .

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören 4-Hydroxy-3-methoxybenzaldazin und gelbes Aldazin, die zur kolorimetrischen Detektion und Quantifizierung von this compound in pharmazeutischen Formulierungen verwendet werden .

Wissenschaftliche Forschungsanwendungen

Carbidopa hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es in Kombination mit Levodopa zur Behandlung der Parkinson-Krankheit eingesetzt, indem die Verfügbarkeit von Dopamin im Gehirn erhöht wird . In der Chemie wird this compound in verschiedenen analytischen Methoden zur Detektion und Quantifizierung pharmazeutischer Verbindungen eingesetzt . In der Biologie wird es verwendet, um die Auswirkungen von Dopamin auf die neuronale Funktion und das Verhalten zu untersuchen . In der Industrie wird this compound bei der Entwicklung von Arzneimittelformulierungen mit verzögerter Freisetzung eingesetzt, um die Stabilität und Wirksamkeit von Medikamenten zu verbessern .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym aromatische L-Aminosäure-Decarboxylase (DOPA-Decarboxylase oder DDC) hemmt, das an der Biosynthese von Dopamin aus Levodopa beteiligt ist . Durch die Hemmung dieses Enzyms im peripheren Gewebe verhindert this compound die vorzeitige Umwandlung von Levodopa in Dopamin außerhalb des Gehirns, sodass mehr Levodopa die Blut-Hirn-Schranke passieren und im Gehirn in Dopamin umgewandelt werden kann . Dadurch wird die Verfügbarkeit von Dopamin im Gehirn erhöht, was zur Linderung der Symptome der Parkinson-Krankheit beiträgt .

Vergleich Mit ähnlichen Verbindungen

Carbidopa wird oft mit anderen dopaminergen Antiparkinsonmitteln wie Levodopa, Amantadin und Zonisamid verglichen . Im Gegensatz zu this compound ist Levodopa ein direkter Vorläufer von Dopamin und kann die Blut-Hirn-Schranke passieren, um im Gehirn in Dopamin umgewandelt zu werden . Amantadin ist ein Adamantan-Antiviral, das auch zur Behandlung von Dyskinesie und zur Reduzierung von OFF-Episoden bei der Parkinson-Krankheit eingesetzt wird . Zonisamid ist ein Carboanhydrase-Hemmer-Antiepileptikum, das zur Migräneprophylaxe, Epilepsie und parkinsonischem Tremor eingesetzt wird . Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, den peripheren Metabolismus von Levodopa zu hemmen, wodurch die Verfügbarkeit von Levodopa im Gehirn erhöht und seine therapeutische Wirkung verstärkt wird .

Biologische Aktivität

Carbidopa is a peripheral dopa decarboxylase inhibitor primarily used in conjunction with levodopa for the treatment of Parkinson's disease. Its biological activity extends beyond its role in enhancing the efficacy of levodopa; recent research has uncovered its immunomodulatory effects and potential therapeutic applications in various autoimmune conditions.

This compound inhibits the enzyme aromatic L-amino acid decarboxylase (AAAD), which is responsible for converting levodopa to dopamine outside the brain. By preventing this conversion, this compound increases the availability of levodopa that can cross the blood-brain barrier, thereby enhancing dopaminergic activity within the central nervous system (CNS) and alleviating symptoms of Parkinson's disease .

Immunomodulatory Effects

Recent studies have highlighted this compound’s role in modulating immune responses, particularly its inhibitory effect on T cell activation. This has implications for treating autoimmune diseases:

- T Cell Activation Inhibition : this compound significantly reduces T cell activation both in vitro and in vivo. In experimental models, it was shown to decrease the proliferation of CD4+ T cells stimulated by anti-CD3 antibodies by approximately 75% . This suggests a potential use of this compound in managing conditions characterized by T cell-mediated autoimmunity.

- Cytokine Production : this compound treatment has been associated with reduced production of pro-inflammatory cytokines such as IFN-γ and IL-17 from CD4+ T cells infiltrating the CNS. This indicates that this compound not only inhibits T cell proliferation but also suppresses their effector functions, which could be beneficial in conditions like multiple sclerosis and rheumatoid arthritis .

- Macrophage Polarization : Research indicates that this compound may promote a shift from M1 (pro-inflammatory) to M2 (anti-inflammatory) macrophage polarization, as evidenced by increased expression of Arg1 and decreased iNOS levels in macrophages from treated animals . This shift could further contribute to its immunomodulatory effects.

Clinical Applications and Case Studies

This compound's immunomodulatory properties open avenues for its use beyond Parkinson's disease. Here are some notable findings:

- Experimental Autoimmune Encephalitis (EAE) : In animal models of EAE, which mimics multiple sclerosis, this compound administration led to a significant reduction in disease severity. This was attributed to its ability to inhibit T cell activation and cytokine production, suggesting a potential therapeutic role in demyelinating diseases .

- Rheumatoid Arthritis Models : Similar studies have shown that this compound can mitigate symptoms in collagen-induced arthritis models, further supporting its role as an immunosuppressive agent .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Eigenschaften

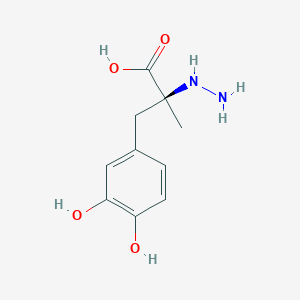

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAOMKOIBXZKND-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904589 | |

| Record name | Carbidopa monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38821-49-7, 28860-95-9 | |

| Record name | Carbidopa monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbidopa [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbidopa monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbidopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-2-(3,4-Dihydroxybenzyl)-2-Hydrazinopropionsäure Monohydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbidopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNX7R8C5VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.